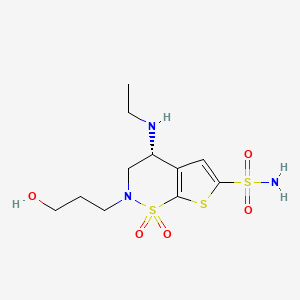
Crizotinib-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crizotinib-d5 is a deuterated form of Crizotinib, an anti-cancer medication primarily used for the treatment of non-small cell lung carcinoma (NSCLC). Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of various malignant neoplasms. It also acts as an anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Crizotinib-d5 involves the incorporation of deuterium atoms into the Crizotinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the use of deuterated solvents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuterium exchange, purification, and quality control to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Crizotinib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Applications De Recherche Scientifique
Crizotinib-d5 is widely used in scientific research due to its deuterated nature, which provides enhanced stability and metabolic properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Crizotinib in biological samples.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various cancers, including NSCLC and anaplastic large cell lymphoma.
Industry: Utilized in the development of new pharmaceuticals and drug delivery systems
Mécanisme D'action
Crizotinib-d5 exerts its effects by inhibiting receptor tyrosine kinases, including ALK, HGFR, ROS1, and Recepteur d’Origine Nantais (RON). These kinases play crucial roles in cell proliferation, survival, and migration. By competitively binding within the ATP-binding pocket of these kinases, this compound prevents their activation and subsequent signaling, leading to the inhibition of tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Crizotinib-d5 is compared with other similar compounds such as:
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profile.
Ceritinib: Another ALK inhibitor used for the treatment of ALK-positive NSCLC.
Brigatinib: Known for its effectiveness against ALK mutations resistant to Crizotinib.
Lorlatinib: A third-generation ALK inhibitor with superior central nervous system penetration.
This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and reduced side effects compared to its non-deuterated counterpart .
Propriétés
Numéro CAS |
1395950-48-7 |
|---|---|
Formule moléculaire |
C21H22Cl2FN5O |
Poids moléculaire |
450.339 |
Nom IUPAC |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1 |
Clé InChI |
ZSDTZQWYOPVQMX-GFCCVEGCSA-N |
SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N |
Synonymes |
3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl-d4)-1H-pyrazol-4-yl]-2-pyridinamine-d5; (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d4)-1H-pyrazol-4-yl]pyridin-2-ylamine-d5; PF 02341066-d5; PF 2341066-d5; [3- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)
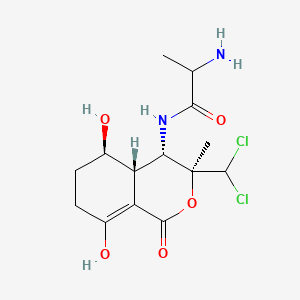
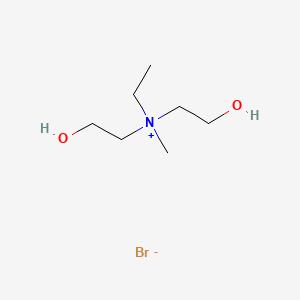
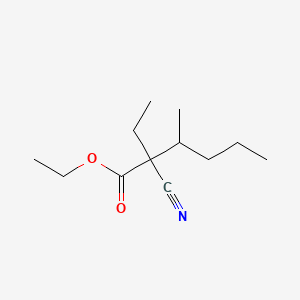

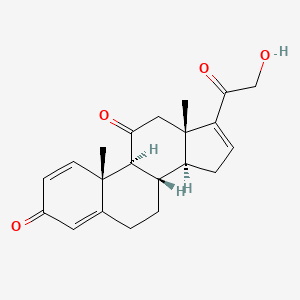
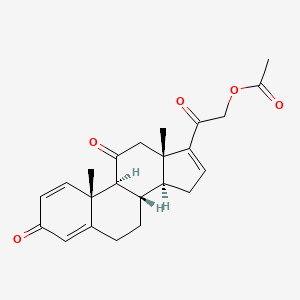
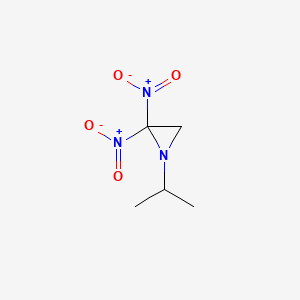
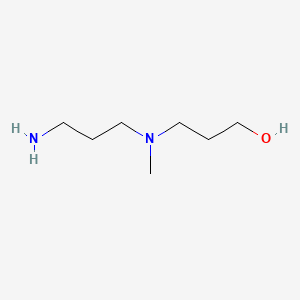
![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)
